Cas no 22082-98-0 (2-(4-Chlorophenyl)naphthalene)

2-(4-Chlorophenyl)naphthalene is a chlorinated aromatic compound featuring a naphthalene core substituted with a 4-chlorophenyl group at the 2-position. This structure imparts unique electronic and steric properties, making it valuable as an intermediate in organic synthesis, particularly in the development of pharmaceuticals, agrochemicals, and advanced materials. Its rigid, planar geometry enhances stability and facilitates π-π stacking interactions, which are beneficial in material science applications. The chlorine substituent offers a reactive site for further functionalization, enabling diverse derivatization pathways. High purity grades ensure consistent performance in research and industrial processes. Its thermal and chemical stability further support its utility in demanding synthetic environments.
2-(4-Chlorophenyl)naphthalene structure
2-(4-Chlorophenyl)naphthalene structure
Product Name:2-(4-Chlorophenyl)naphthalene
CAS No:22082-98-0
MF:C16H11Cl
MW:238.711543321609
CID:2836303
PubChem ID:11514224
Update Time:2025-06-07

2-(4-Chlorophenyl)naphthalene Chemical and Physical Properties

Names and Identifiers

    • 2-(4-chlorophenyl)naphthalene
    • DB-408224
    • SCHEMBL11467510
    • BS-48754
    • 22082-98-0
    • MFCD18415897
    • DTXSID50467866
    • E85327
    • Naphthalene, 2-(4-chlorophenyl)-
    • DTXCID40418685
    • 2-(4-Chlorophenyl)naphthalene
    • Inchi: 1S/C16H11Cl/c17-16-9-7-13(8-10-16)15-6-5-12-3-1-2-4-14(12)11-15/h1-11H
    • InChI Key: NWBYMXFSRXFVQK-UHFFFAOYSA-N
    • SMILES: ClC1C=CC(=CC=1)C1C=CC2C=CC=CC=2C=1

Computed Properties

  • Exact Mass: 238.0549280g/mol
  • Monoisotopic Mass: 238.0549280g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 0
  • Heavy Atom Count: 17
  • Rotatable Bond Count: 1
  • Complexity: 242
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 5.7
  • Topological Polar Surface Area: 0Ų

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2-(4-Chlorophenyl)naphthalene Suppliers

Suzhou Senfeida Chemical Co., Ltd
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(CAS:22082-98-0)2-(4-chlorophenyl)naphthalene
Order Number:sfd3720
Stock Status:in Stock
Quantity:200KG
Purity:99%
Pricing Information Last Updated:Friday, 19 July 2024 14:33
Price ($):discuss personally
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Additional information on 2-(4-Chlorophenyl)naphthalene

Chemical Profile of 2-(4-Chlorophenyl)naphthalene (CAS No. 22082-98-0)

2-(4-Chlorophenyl)naphthalene, identified by the Chemical Abstracts Service Number (CAS No.) 22082-98-0, is a significant organic compound that has garnered attention in the field of pharmaceutical and materials chemistry. This aromatic heterocyclic compound features a naphthalene core substituted with a 4-chlorophenyl group, making it a versatile intermediate in synthetic chemistry. Its unique structural framework has positioned it as a subject of extensive research, particularly in the development of novel therapeutic agents and advanced materials.

The molecular structure of 2-(4-Chlorophenyl)naphthalene consists of two fused benzene rings (naphthalene) with a chlorobenzene substituent attached to one of the aromatic rings. This substitution pattern imparts distinct electronic and steric properties, influencing its reactivity and potential applications. The presence of the chlorine atom at the para position relative to the naphthalene ring enhances its utility as a building block in organic synthesis, enabling further functionalization through various chemical reactions such as nucleophilic aromatic substitution, cross-coupling reactions, and metal-catalyzed transformations.

In recent years, 2-(4-Chlorophenyl)naphthalene has been explored for its pharmacological potential. Researchers have been particularly interested in its derivatives as scaffolds for drug discovery. The compound's ability to interact with biological targets due to its aromatic system and chloro substituent has led to investigations into its role in modulating enzyme activity and receptor binding. Preliminary studies suggest that certain derivatives of 2-(4-Chlorophenyl)naphthalene exhibit promising properties in inhibiting inflammatory pathways and antioxidant activities, which are critical in addressing chronic diseases such as cancer and neurodegenerative disorders.

The synthesis of 2-(4-Chlorophenyl)naphthalene typically involves Friedel-Crafts acylation or alkylation reactions, followed by chlorination to introduce the 4-chlorophenyl moiety. Advanced synthetic methodologies, including transition-metal-catalyzed cross-coupling reactions, have further refined the production process, allowing for higher yields and purities. These advancements have made 2-(4-Chlorophenyl)naphthalene more accessible for industrial-scale applications, particularly in pharmaceutical manufacturing where precision and reproducibility are paramount.

From a materials science perspective, 2-(4-Chlorophenyl)naphthalene has been investigated for its optical and electronic properties. Its rigid aromatic structure makes it a candidate for use in organic light-emitting diodes (OLEDs), photovoltaic cells, and other optoelectronic devices. The chlorine substituent can be leveraged to tune the energy levels of the compound, enhancing its performance in these applications. Recent developments in polymer chemistry have also explored incorporating 2-(4-Chlorophenyl)naphthalene into conjugated polymers to improve charge transport properties, contributing to more efficient electronic devices.

The environmental impact of 2-(4-Chlorophenyl)naphthalene is another area of growing interest. While it is not classified as a hazardous substance under current regulations, its persistence and potential bioaccumulation in aquatic environments necessitate careful handling and disposal practices. Researchers are actively studying its degradation pathways and ecotoxicological effects to develop sustainable synthetic routes that minimize environmental footprint. Efforts are being made to integrate green chemistry principles into its production process, ensuring that future applications align with environmental stewardship goals.

Industrial applications of 2-(4-Chlorophenyl)naphthalene extend beyond pharmaceuticals and materials science. It serves as a key intermediate in the synthesis of dyes, agrochemicals, and specialty chemicals. The compound's reactivity allows for the introduction of diverse functional groups, making it adaptable to various industrial processes. Manufacturers value its stability under different conditions, which ensures consistent quality across batches—a critical factor in large-scale production.

Future research directions for 2-(4-Chlorophenyl)naphthalene include exploring novel derivatives with enhanced pharmacological activity and improved selectivity for therapeutic targets. Computational modeling techniques are being employed to predict the biological behavior of different derivatives before experimental validation, streamlining the drug discovery process. Additionally, advancements in nanotechnology have opened avenues for using 2-(4-Chlorophenyl)naphthalene in nanomedicine, where it can be incorporated into drug delivery systems for targeted therapies.

The versatility of 2-(4-Chlorophenyl)naphthalene underscores its importance as a chemical building block across multiple disciplines. Its unique structural features enable diverse applications, from life-saving pharmaceuticals to cutting-edge electronic devices. As research continues to uncover new possibilities for this compound, its role in advancing science and technology is poised to expand further.

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Suzhou Senfeida Chemical Co., Ltd
(CAS:22082-98-0)2-(4-chlorophenyl)naphthalene
sfd3720
Purity:99%
Quantity:200KG
Price ($):Inquiry
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